Antiproliferative Potency Ranking: 9Z,11Z-CLA Outperforms the Major Natural Isomer 9Z,11E-CLA in Colon Cancer Cell Models
In a direct head-to-head comparison by Beppu et al. (2006), the growth inhibitory effects of four pure CLA isomers—c9,c11-CLA (i.e., 9Z,11Z-CLA), c9,t11-CLA (9Z,11E-CLA), t9,t11-CLA (9E,11E-CLA), and t10,c12-CLA (10E,12Z-CLA)—were evaluated on three human colon cancer cell lines (Caco-2, HT-29, DLD-1). At 200 µM for 72 h in the presence of 10% FBS, the antiproliferative potency ranking was: t9,t11-CLA > t10,c12-CLA > c9,c11-CLA > c9,t11-CLA [1]. This means 9Z,11Z-CLA (c9,c11) exhibited greater potency than the most abundant natural CLA isomer, 9Z,11E-CLA (c9,t11), across all three cell lines tested. The same potency order was confirmed under low-serum (1% FBS) conditions. DNA fragmentation analysis further revealed that t9,t11-CLA induced the strongest apoptotic response, followed by c9,c11-CLA, with c9,t11-CLA showing the weakest effect [1].
| Evidence Dimension | Antiproliferative potency ranking against human colon cancer cells (Caco-2, HT-29, DLD-1) |
|---|---|
| Target Compound Data | 9Z,11Z-CLA (c9,c11-CLA): Ranked 3rd of 4 isomers in antiproliferative potency; stronger than c9,t11-CLA |
| Comparator Or Baseline | 9Z,11E-CLA (c9,t11-CLA): Ranked 4th (least potent of the 4 isomers tested). Reference: t9,t11-CLA (ranked 1st, strongest) and t10,c12-CLA (ranked 2nd) |
| Quantified Difference | Potency order: t9,t11-CLA > t10,c12-CLA > c9,c11-CLA > c9,t11-CLA. c9,c11-CLA (9Z,11Z) outperforms c9,t11-CLA (9Z,11E) consistently across Caco-2, HT-29, and DLD-1 cell lines |
| Conditions | 200 µM CLA isomer, 72 h incubation, 10% FBS (confirmed also at 1% FBS); Caco-2, HT-29, and DLD-1 human colon cancer cell lines |
Why This Matters
For researchers studying isomer-specific anticancer mechanisms, selecting 9Z,11Z-CLA methyl ester instead of the more common 9Z,11E-CLA methyl ester provides a distinct intermediate-potency tool compound that is structurally closer to the most potent anti-proliferative isomer (9E,11E-CLA) yet commercially available as a high-purity single-isomer standard.
- [1] Beppu, F., Hosokawa, M., Tanaka, L., Kohno, H., Tanaka, T., & Miyashita, K. (2006). Potent inhibitory effect of trans9, trans11 isomer of conjugated linoleic acid on the growth of human colon cancer cells. Journal of Nutritional Biochemistry, 17(12), 830–836. DOI: 10.1016/j.jnutbio.2006.01.007. PMID: 16563722. View Source
